An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(Azetidin-3-yl)azetidin-3-ol Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is continually evolving, with a significant shift towards highly specific and potent therapeutic modalities. Within this paradigm, the strategic use of novel chemical building blocks is paramount. 1-(Azetidin-3-yl)azetidin-3-ol oxalate (CAS Number: 1523606-25-8) has emerged as a critical component, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, comprising two interconnected azetidine rings, offer a rigid and versatile scaffold for the design of sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this pivotal chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(Azetidin-3-yl)azetidin-3-ol oxalate is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1523606-25-8 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₅ | [3] |
| Molecular Weight | 218.209 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid | [4] |
| Storage | Room temperature | [3] |
| Melting Point | 104-106 °C (for oxalic acid dihydrate, the oxalate salt's melting point may vary) | [5] |
| Solubility | Soluble in DMSO | [4] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of 1-(Azetidin-3-yl)azetidin-3-ol oxalate. While specific spectra for this exact compound are not publicly available, representative data for similar azetidine-containing molecules can provide valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons. The methine proton adjacent to the hydroxyl group would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen atoms would also exhibit distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbon environments within the two azetidine rings. The carbon bearing the hydroxyl group would be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-N and C-O stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (1-(Azetidin-3-yl)azetidin-3-ol) and its fragmentation pattern, providing further structural elucidation.
Synthesis of 1-(Azetidin-3-yl)azetidin-3-ol
The synthesis of 1-(Azetidin-3-yl)azetidin-3-ol typically involves a multi-step process, often starting from more readily available precursors. While a specific protocol for the oxalate salt is not detailed in the literature, a general synthetic strategy can be inferred from the synthesis of related azetidin-3-ol derivatives.[1][6][7][8]
A plausible synthetic route is outlined below:
Figure 1: Plausible Synthetic Pathway for 1-(Azetidin-3-yl)azetidin-3-ol Oxalate. This diagram illustrates a potential multi-step synthesis, a common strategy for constructing such molecules.
Experimental Protocol (General Outline):
-
Protection: Azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Activation: The hydroxyl group of the N-protected azetidin-3-ol is then activated, for instance, by converting it into a good leaving group like a mesylate or tosylate.
-
Coupling: The activated intermediate is reacted with a second molecule of azetidin-3-ol in the presence of a base. The nitrogen of the second azetidin-3-ol acts as a nucleophile, displacing the leaving group to form the desired 1,3'-biazetidine structure.
-
Deprotection: The protecting group is removed under acidic conditions to yield the free base, 1-(Azetidin-3-yl)azetidin-3-ol.
-
Salt Formation: Finally, the free base is treated with oxalic acid in a suitable solvent to precipitate the oxalate salt, which often improves the compound's stability and handling properties.
Applications in Drug Discovery
The rigid, three-dimensional structure of the azetidine moiety makes it a highly attractive scaffold in medicinal chemistry.[9][10] It can serve as a bioisostere for other cyclic systems and introduce favorable physicochemical properties, such as improved solubility and metabolic stability.[11]
The primary application of 1-(Azetidin-3-yl)azetidin-3-ol oxalate is as a linker or building block in the synthesis of PROTACs.[4][12][13][14]
Role in PROTACs:
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16][17] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding moieties, which in turn influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The 1-(Azetidin-3-yl)azetidin-3-ol scaffold offers several advantages as a PROTAC linker:
-
Rigidity: The bicyclic-like structure provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.
-
Vectorial Diversity: The molecule presents multiple points for chemical modification, allowing for the attachment of the target protein binder and the E3 ligase ligand at various positions.
-
Improved Physicochemical Properties: The introduction of the polar azetidine and hydroxyl functionalities can enhance the solubility and other drug-like properties of the resulting PROTAC.
Figure 2: General Structure of a PROTAC Incorporating the 1-(Azetidin-3-yl)azetidin-3-ol Linker. This schematic shows how the azetidine scaffold connects the two key binding components of a PROTAC.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(Azetidin-3-yl)azetidin-3-ol oxalate.
-
Hazard Identification: This compound is classified as a skin irritant and a serious eye irritant. It may also cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Conclusion
1-(Azetidin-3-yl)azetidin-3-ol oxalate is a valuable and versatile building block for the modern medicinal chemist. Its unique structural features and utility in the construction of PROTACs and other complex molecules underscore its importance in the development of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its successful application in pioneering drug discovery programs.
References
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring in Organic Synthesis. Chemical Reviews, 108(9), 3988–4035.
- Singh, G. S., & D’hooghe, M. (2018). Chemistry and Biology of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 54, pp. 1–56). Springer, Cham.
-
National Analytical Corporation - Chemical Division. (n.d.). 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8. IndiaMART. Retrieved from [Link]
- Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721.
- Li, G., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 17(15), 3798–3801.
-
PubChem. (n.d.). Azetidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
-
SpectraBase. (n.d.). Oxalate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- I. J. S. Fairlamb et al. (2012).
-
PubChem. (n.d.). 1-benzhydryl-azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Békés, M., Langley, D. R., & Crews, C. M. (2018). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 17(4), 257–277.
- Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(13), 6629–6654.
- Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 26(16), 4955.
-
CAS. (2022). Molecular glues tackle undruggable targets. Retrieved from [Link]
-
Chemsrc. (n.d.). Oxalic acid dihydrate | CAS#:6153-56-6. Retrieved from [Link]
- Salami, J., & Crews, C. M. (2017). A sticky situation: molecular glues in the cell. Cell, 169(7), 1161–1164.
Sources
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(azetidin-3-yl)azetidin-3-ol Oxalate - Cas No: 1523606-25-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 1-(Azetidin-3-yl)azetidin-3-ol oxalate Supplier in Mumbai, 1-(Azetidin-3-yl)azetidin-3-ol oxalate Trader, Maharashtra [chemicalmanufacturers.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxalic acid dihydrate | CAS#:6153-56-6 | Chemsrc [chemsrc.com]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 11. 1-(Azetidin-3-yl)azetidin-3-ol(1257293-85-8) 1H NMR spectrum [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 1946021-31-3|3-(Hydroxymethyl)azetidin-3-ol oxalate(2:1)|BLD Pharm [bldpharm.com]
- 16. americanelements.com [americanelements.com]
- 17. 1-benzhydryl-azetidin-3-ol CAS#: 300683-73-2 [m.chemicalbook.com]
